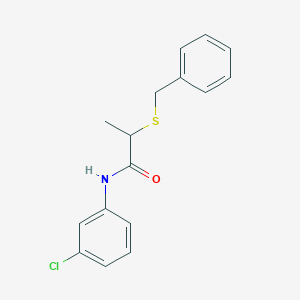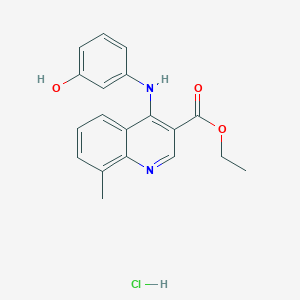![molecular formula C18H19N3O3 B5099345 1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B5099345.png)
1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
説明
1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione is 325.14264148 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- The compound has been synthesized through a process involving β-aryl glutaconic acid, leading to various derivatives including 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones. These derivatives were further treated to yield compounds with potential antimicrobial activity (Patel, Gandhi, & Sharma, 2010).
- Another synthesis route involved citric acid, leading to the formation of 6-substituted-amino-4-(4-ethoxyphenyl)-1-phenylpyridin-2(H)-ones. These compounds were characterized by elemental analysis and IR and NMR spectral data (Patel & Patel, 2004).
Biochemical Interactions
- The reaction of this compound with N-acetylcysteine (NAC) in methanol-phosphate buffers results in the formation of various products, including 4-[(4-ethoxyphenyl)amino]phenol. The reaction's outcome depends on factors like pH, NAC concentration, and reaction time (Lindqvist, Kenne, & Lindeke, 1991).
Potential Therapeutic Applications
- Derivatives of 4-amino tetramic acid, prepared through a 4-ethoxy intermediate, showed notable herbicidal, fungicidal, insecticidal, and antitumor activities in bioassays (Liu et al., 2014).
- A 2,5-pyrrolidinedione linked nitrogen mustard derivative exhibited a significant antiproliferative effect on mouse Sarcoma 180 and other leukemias, though with associated toxicity (Naik, Ambaye, & Gokhale, 1987).
Chemical Reactivity and Synthesis
- The compound's derivatives have been used in the synthesis of new heterocyclic compounds, like 1H-1-pyrrolylcarboxamides, which are of pharmacological interest. These compounds were synthesized via acyl chlorides and characterized using various spectroscopic techniques (Bijev, Prodanova, & Nankov, 2003).2. The compound has been involved in the synthesis of heterobifunctional cross-linking reagents, which are useful in the coupling of peptides to liposomes, a method relevant in drug delivery and immunization strategies (Frisch, Boeckler, & Schuber, 1996).
Advanced Material Applications
- Research has explored its use in intervalence transitions in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges. These studies are significant in the field of electronic materials and molecular electronics (Barlow et al., 2005).
- The compound's derivatives have been synthesized for the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, which are then used in the synthesis of various heterocyclic compounds with potential applications in organic chemistry and materials science (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-15-7-5-14(6-8-15)21-17(22)10-16(18(21)23)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHBFCQMQONOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5099272.png)
![1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B5099274.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5099291.png)

![5-[1-(2,5-dimethyl-3,6-dinitrophenyl)ethyl]-2-methylpyridine](/img/structure/B5099303.png)
![2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene](/img/structure/B5099304.png)
![N-methyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5099324.png)

![2-[(cyanomethyl)thio]-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5099331.png)

![3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5099355.png)
![1-allyl-5-{[(2,6-diethylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5099363.png)

